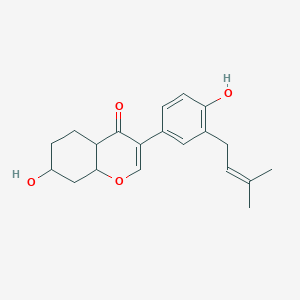

Neobavaisoflavone (2)

Description

Natural Occurrence and Botanical Sources of Neobavaisoflavone (B1678162)

Neobavaisoflavone is a naturally occurring phytochemical primarily isolated from the seeds of Psoralea corylifolia, a plant belonging to the Leguminosae (Fabaceae) family. medchemexpress.comnih.govnih.gov This medicinal plant is widely distributed in India, China, and other Southeastern Asian countries and has a long history of use in traditional medicine for various ailments. nih.govmdpi.com In addition to Psoralea corylifolia, Neobavaisoflavone has also been identified in other plants, including those from the Erythrina and Lespedeza genera. nih.govnih.gov The compound is one of the major bioactive constituents of Psoralea corylifolia, alongside other flavonoids, coumarins, and meroterpenes. nih.govnih.gov

Table 1: Botanical Sources of Neobavaisoflavone

| Botanical Name | Family | Plant Part |

| Psoralea corylifolia | Leguminosae (Fabaceae) | Seeds medchemexpress.comnih.gov |

| Erythrina sigmoidea | Leguminosae (Fabaceae) | Roots nih.govadipogen.com |

| Lespedeza cyrtobotrya | Leguminosae (Fabaceae) | Not specified nih.gov |

| Cytisus striatus | Leguminosae (Fabaceae) | Not specified eur.nl |

| Cullen corylifolium | Fabaceae | Not specified researchgate.net |

Contextualization within Bioactive Isoflavonoid (B1168493) Research

Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. They are predominantly found in leguminous plants and are known for their diverse biological activities, including roles as phytoalexins in plant defense and as signaling molecules in plant-microbe interactions. researchgate.net The research into bioactive isoflavonoids is extensive, with studies exploring their potential anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. eur.nlresearchgate.net

Neobavaisoflavone, as a prenylated isoflavone (B191592), is of particular interest to researchers. The presence of the prenyl group often enhances the biological activity of flavonoids. This structural feature distinguishes it from more commonly studied isoflavones like genistein (B1671435) and daidzein (B1669772) and is a key focus of structure-activity relationship studies within the isoflavonoid research community. mdpi.com

Overview of Academic Research Directions for Neobavaisoflavone

Academic research on Neobavaisoflavone is multifaceted, exploring its potential in several key areas:

Anticancer Activity: A significant portion of research has focused on the anticancer properties of Neobavaisoflavone. Studies have investigated its effects on various cancer cell lines, including prostate cancer, glioblastoma, and anaplastic astrocytoma. medchemexpress.comnih.govnih.gov Research in this area explores its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and potentially sensitize cancer cells to existing chemotherapeutic drugs. medchemexpress.commdpi.com

Anti-inflammatory Effects: Neobavaisoflavone has demonstrated notable anti-inflammatory properties. medchemexpress.commdpi.com Research has shown its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and various cytokines like IL-1β, IL-6, and TNF-α in activated macrophages. mdpi.comnih.govchemfaces.com Studies also suggest it may suppress mast cell activation, indicating potential applications in allergic inflammatory responses. nih.gov

Antimicrobial Properties: The antimicrobial activities of Neobavaisoflavone are another active area of investigation. It has shown inhibitory effects against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. mdpi.comnih.gov Research is also exploring its potential as an antibiotic adjuvant, meaning it could enhance the effectiveness of existing antibiotics. eur.nl

Other Biological Activities: Beyond these primary areas, research has also touched upon other potential therapeutic applications of Neobavaisoflavone. These include its role as a DNA polymerase inhibitor, a platelet aggregation inhibitor, and its potential osteogenic (bone-forming) activity. medchemexpress.comadipogen.comnih.gov Furthermore, its neuroprotective effects and its influence on drug-metabolizing enzymes are also being explored. adipogen.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C20H24O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C20H24O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5,8-9,11,15-16,19,21-22H,4,6-7,10H2,1-2H3 |

InChI Key |

LGVGPNSZJPABQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3CC(CCC3C2=O)O)O)C |

Origin of Product |

United States |

Preclinical Biological Activities and Therapeutic Potential of Neobavaisoflavone

Anti-inflammatory Effects of Neobavaisoflavone (B1678162)

Neobavaisoflavone exhibits potent anti-inflammatory properties by modulating key mediators and pathways involved in the inflammatory response. medchemexpress.commdpi.comchemfaces.com

Modulation of Inflammatory Mediators

Studies have demonstrated that Neobavaisoflavone effectively inhibits the production of various inflammatory mediators in activated macrophages. mdpi.comsiena.edu

Reactive Oxygen and Nitrogen Species: Neobavaisoflavone significantly curtails the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comchemfaces.combio-connect.nl In lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW264.7 macrophages, Neobavaisoflavone decreased ROS production with an ED₅₀ of 19.94 μM. medchemexpress.com It also inhibited nitric oxide (NO) production with an ED₅₀ of 25 μM. medchemexpress.com This inhibitory action on ROS and NO is crucial as these molecules are key signaling components in inflammatory processes. nih.govfrontiersin.org

Proinflammatory Cytokines: The compound has been shown to downregulate the production of several proinflammatory cytokines. In stimulated RAW264.7 macrophages, Neobavaisoflavone inhibited the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12p40 (IL-12p40), Interleukin-12p70 (IL-12p70), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comsiena.edu The half-maximal effective concentrations (ED₅₀) for these inhibitions were 23.11 μM, 5.03 μM, 5.23 μM, 5.26 μM, and 18.80 μM, respectively. medchemexpress.commdpi.com

Regulatory Influence on Macrophage Activation Pathways

Neobavaisoflavone exerts its anti-inflammatory effects by modulating critical signaling pathways within macrophages, which are central players in the inflammatory process. mdpi.comsiena.edu The compound has been found to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in LPS-stimulated RAW264.7 macrophages. nih.govnih.gov By inhibiting these pathways, Neobavaisoflavone effectively reduces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby dampening the inflammatory response. nih.gov Furthermore, Neobavaisoflavone has been observed to enhance the phagocytic capacity of macrophages, suggesting a role in the resolution of inflammation. nih.govnih.gov

Antineoplastic and Anticancer Activities of Neobavaisoflavone

Neobavaisoflavone has demonstrated significant potential as an anticancer agent through its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. medchemexpress.comchemfaces.com

Induction of Apoptosis in Cancer Cell Lines

A key mechanism underlying the anticancer activity of Neobavaisoflavone is its capacity to trigger apoptosis in tumor cells. benthamdirect.com

A notable aspect of Neobavaisoflavone's pro-apoptotic activity is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a naturally occurring cytokine that can selectively induce apoptosis in cancer cells. mdpi.comnih.gov While some cancer cells exhibit resistance to TRAIL, studies have shown that Neobavaisoflavone can overcome this resistance. nih.govif-pan.krakow.pl

For instance, in TRAIL-resistant human glioma U373MG cells, co-treatment with Neobavaisoflavone and TRAIL led to a significant increase in apoptosis. chemfaces.comnih.gov This sensitization is associated with the upregulation of TRAIL receptor DR5 expression on the surface of cancer cells. chemfaces.comnih.gov Similarly, Neobavaisoflavone markedly augmented TRAIL-mediated apoptosis in LNCaP prostate cancer cells. nih.govif-pan.krakow.pl Co-treatment of LNCaP cells with 100 ng/ml TRAIL and 50 µM Neobavaisoflavone increased the percentage of apoptotic cells to 77.5 ± 0.5%. nih.govif-pan.krakow.pl In HeLa cancer cells, the combination of Neobavaisoflavone and TRAIL resulted in a significant increase in cell death, with Neobavaisoflavone exhibiting the strongest apoptotic effect in combination with TRAIL (61.00 ± 1.31%) compared to other tested isoflavones. mdpi.com

The induction of apoptosis by Neobavaisoflavone, particularly in combination with TRAIL, involves the activation of the caspase cascade, a family of proteases that execute programmed cell death. nih.gov Co-treatment of cancer cells with Neobavaisoflavone and TRAIL has been shown to effectively induce the activation of initiator caspases, such as caspase-8 and caspase-9, as well as effector caspase-3. chemfaces.comnih.gov

Furthermore, Neobavaisoflavone promotes the expression of pro-apoptotic proteins. nih.gov Studies have shown that the combination of Neobavaisoflavone and TRAIL increases the expression of the pro-apoptotic protein BAX and induces the cleavage of Bid. chemfaces.comnih.gov This shift in the balance towards pro-apoptotic proteins facilitates the mitochondrial pathway of apoptosis. mdpi.com In non-small-cell lung cancer cell lines, Neobavaisoflavone has been found to upregulate the expression of BAX while downregulating the anti-apoptotic protein BCL2. benthamdirect.com In hepatocellular carcinoma cells, Neobavaisoflavone has been shown to increase the expression of Cleaved-caspase-3. medchemexpress.com

Inhibition of Cellular Proliferation in Malignant Cell Models

Neobavaisoflavone has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. In human glioblastoma U-87 MG cells, neobavaisoflavone decreased cell viability in a dose-dependent manner, with a significant reduction observed at concentrations ranging from 1 µM to 100 µM after 48 hours of treatment. nih.gov The viability of these cancer cells was reduced by approximately 42% at a concentration of 100 µM. nih.gov In contrast, a significant reduction in the viability of normal human astrocytes (NHA) was only noted at higher concentrations of 75 µM and 100 µM. nih.gov

The anti-proliferative effects are not limited to brain tumors. Studies have shown that neobavaisoflavone inhibits prostate cancer cell proliferation by inducing cytotoxicity and apoptosis in a dose-dependent manner at concentrations between 20-50 μM over 48 hours. medchemexpress.com It has also been found to sensitize TRAIL-resistant prostate cancer cells (LNCaP) to apoptosis. if-pan.krakow.plnih.gov When LNCaP cells were co-treated with 100 ng/ml TRAIL and 50 μM neobavaisoflavone, the percentage of apoptotic cells increased significantly. if-pan.krakow.plnih.gov Furthermore, in human hepatocellular carcinoma cell lines (HCCLM3 and HepG-2), neobavaisoflavone was shown to inhibit cell viability in a time- and concentration-dependent manner. medchemexpress.com

Table 1: Effect of Neobavaisoflavone on Malignant Cell Proliferation

| Cell Line | Cancer Type | Concentration | Duration | Observed Effect | Citation |

|---|---|---|---|---|---|

| U-87 MG | Glioblastoma | 1-100 µM | 48 hours | Dose-dependent decrease in cell viability. | nih.gov |

| Prostate Cancer Cells | Prostate Cancer | 20-50 µM | 48 hours | Inhibition of proliferation via cytotoxicity and apoptosis. | medchemexpress.com |

| LNCaP | Prostate Cancer | 50 µM | 48 hours | Sensitizes cells to TRAIL-mediated apoptosis. | if-pan.krakow.plnih.gov |

| U373MG | Glioma | 50 µM | Not Specified | Sensitizes cells to TRAIL-mediated apoptosis. | chemfaces.com |

| HCCLM3, HepG-2 | Hepatocellular Carcinoma | 10-100 µM | 24, 48 hours | Time- and concentration-dependent inhibition of cell viability. | medchemexpress.com |

Modulation of DNA Replication and Cellular Topoisomerase Activity

Neobavaisoflavone has been identified as an inhibitor of key enzymes involved in DNA replication. medchemexpress.comnih.gov Research stemming from a bioassay-directed purification of compounds from Psoralea corylifolia isolated neobavaisoflavone as a DNA polymerase inhibitor. nih.govebi.ac.ukresearchgate.net The mechanism involves the modulation of the enzyme's catalytic efficiency and processivity. scbt.com Its polyphenolic structure is thought to facilitate interactions that can stabilize the enzyme-substrate complex, potentially altering the kinetics of nucleotide incorporation. scbt.com

In addition to its effect on DNA polymerase, neobavaisoflavone has been classified as a topoisomerase II inhibitor. nih.govnih.gov Topoisomerases are crucial for managing the topological state of DNA during replication and transcription, and their inhibition is a common strategy in cancer chemotherapy. mdpi.com The ability of neobavaisoflavone to inhibit both DNA polymerase and topoisomerase II suggests a multi-faceted approach to disrupting DNA replication in proliferating cells, contributing to its anti-cancer properties. nih.govnih.gov

Impact on Cellular Redox State (e.g., Glutathione (B108866) Levels)

Neobavaisoflavone influences the cellular redox state, particularly by affecting glutathione (GSH) levels. nih.govnih.gov Glutathione is a critical intracellular antioxidant, and its depletion can lead to increased oxidative stress and subsequent cellular damage, which can be a mechanism to sensitize cancer cells to therapies. nih.gov

In a study comparing human U-87 MG glioblastoma cells to normal human astrocytes (NHA), neobavaisoflavone was found to cause a more intense depletion of GSH in the cancer cells. nih.govnih.gov Treatment with 100 μM of neobavaisoflavone for 48 hours resulted in a significant reduction in the subpopulation of cells with high levels of reduced thiols. nih.gov This effect highlights a potential mechanism for its selective action against malignant cells, as cancer cells often have elevated GSH levels to cope with increased metabolic activity and oxidative stress. nih.gov The imbalance in GSH homeostasis induced by neobavaisoflavone can inhibit cell growth and lead to oxidative damage to DNA and organelles. nih.gov

Table 2: Effect of Neobavaisoflavone on Cellular Glutathione (GSH) Levels

| Cell Line | Cell Type | Concentration | Duration | Observed Effect | Citation |

|---|---|---|---|---|---|

| U-87 MG | Glioblastoma | 100 µM | 48 hours | 40% reduction in the subpopulation of cells with high reduced thiol levels. | nih.gov |

| NHA | Normal Astrocytes | 100 µM | 48 hours | 20% reduction in the subpopulation of cells with high reduced thiol levels. | nih.gov |

Potential as a Sphingosine Kinase 1 (SphK1) Inhibitor

In-silico studies have identified neobavaisoflavone as a potential inhibitor of Sphingosine Kinase 1 (SphK1). dergipark.org.trdergipark.org.tr SphK1 is a lipid kinase that plays a crucial role in cellular processes like proliferation, survival, and inflammation, and its overexpression is linked to cancer. dergipark.org.tr

Molecular docking and molecular dynamics simulation studies screened various phytochemicals for their binding affinity to SphK1. dergipark.org.trdergipark.org.tr Neobavaisoflavone was identified as one of the hits with a high binding affinity. dergipark.org.tr The simulation analyses showed that the SphK1-neobavaisoflavone complex remained stable, suggesting a strong interaction. dergipark.org.trdergipark.org.tr These computational findings mark neobavaisoflavone as a promising candidate for further in vitro and in vivo investigation as a SphK1 inhibitor for potential cancer therapy. dergipark.org.trscispace.com

Osteogenic and Anti-osteoclastogenesis Properties of Neobavaisoflavone

Beyond its anti-cancer activities, neobavaisoflavone demonstrates significant potential in bone metabolism, specifically by inhibiting bone-resorbing cells and the signaling pathways that drive their formation.

Inhibition of Osteoclast Differentiation and Function

Neobavaisoflavone has been shown to potently inhibit osteoclastogenesis, the process by which osteoclasts are formed. nih.govnih.gov In studies using bone marrow monocytes (BMMCs) and RAW 264.7 cells (a mouse monocyte/macrophage cell line), neobavaisoflavone inhibited the differentiation of these precursor cells into mature, multinucleated osteoclasts in a dose-dependent manner. nih.govnih.govresearchgate.net Significant inhibitory effects were observed at concentrations of 2, 4, and 8 μM. nih.govresearchgate.net

Furthermore, neobavaisoflavone impairs the function of mature osteoclasts. nih.govnih.govresearchgate.net This was demonstrated by its ability to disrupt the formation of the F-actin ring, a crucial cytoskeletal structure for the bone-resorbing activity of osteoclasts, and to reduce the area of pit formation on bone-mimicking surfaces. nih.govresearchgate.net

Table 3: Effect of Neobavaisoflavone on Osteoclast Differentiation

| Cell Line | Cell Type | Concentration | Duration | Observed Effect | Citation |

|---|---|---|---|---|---|

| BMMCs | Bone Marrow Monocytes | 2, 4, 8 µM | 7 days | Dose-dependent decrease in the number of TRAP-positive multinucleated cells. | nih.gov |

| RAW 264.7 | Mouse Monocyte/Macrophage | 2, 4, 8 µM | 7 days | Dose-dependent decrease in the number of TRAP-positive multinucleated cells. | nih.govmolnova.cn |

Disruption of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) Signaling Axis

The inhibitory effect of neobavaisoflavone on osteoclastogenesis is mediated through its interference with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, which is essential for osteoclast formation and function. nih.govnih.gov

The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade. nih.govnih.gov Neobavaisoflavone has been found to disrupt the initial steps of this cascade by blocking the interaction of RANK with crucial adaptor proteins, namely TNF Receptor-Associated Factor 6 (TRAF6) and the proto-oncogene tyrosine-protein kinase Src (c-Src). nih.govnih.govresearchgate.net

By preventing the recruitment of TRAF6 and c-Src to RANK, neobavaisoflavone effectively inactivates several downstream signaling pathways. nih.govnih.gov This includes the inhibition of the phosphorylation of key components in the NF-κB pathway (P50, P65, IκB), the MAPKs pathway (ERK, JNK, P38), and the Akt pathway. nih.govnih.govresearchgate.net The ultimate consequence of this disruption is the inactivation of the nuclear translocation of NFATc1 (nuclear factor of activated T cells cytoplasmic 1), a master transcription factor for osteoclastogenesis. nih.govnih.gov

Promotion of Osteoblast Differentiation and Bone Matrix Protein Expression

Neobavaisoflavone (NBIF) has demonstrated significant potential in promoting bone formation through its influence on osteoblast activity. Research conducted on murine pre-osteoblastic MC3T3-E1 cells has shown that NBIF stimulates osteogenesis in a concentration-dependent manner. nih.gov This is evidenced by a notable enhancement of alkaline phosphatase (ALP) activity, a critical early marker of osteoblast differentiation. nih.govmdpi.com

Furthermore, NBIF treatment leads to an increased expression of key bone-specific matrix proteins essential for building the bone structure. nih.gov These proteins include Type I collagen (Col-I), the primary organic component of the bone matrix; Osteocalcin (OCN), a protein involved in bone mineralization; and Bone Sialoprotein (BSP), which plays a role in the nucleation of hydroxyapatite (B223615) crystals. nih.govwustl.edu The culmination of these effects is the enhanced formation of mineralized bone nodules, indicating mature osteoblast function and successful bone matrix deposition. nih.gov

The mechanism behind these osteogenic effects involves the upregulation of crucial bone-specific transcription factors. NBIF has been shown to increase the expression of Runt-related transcription factor 2 (Runx2) and Osterix (Osx). nih.gov These transcription factors are master regulators that orchestrate the expression of various osteoblast-specific genes, including those for the matrix proteins mentioned above. nih.govplos.org Studies indicate that this stimulatory effect is mediated through the activation of the p38 signaling pathway. nih.gov Inhibition of this pathway was found to abolish the positive effects of NBIF on Runx2 and Osx expression, as well as on ALP activity and matrix protein expression. nih.gov Consistent with these findings, other research has also confirmed that NBIF stimulates osteogenesis in bone marrow mesenchymal stem cells (BMSCs). nih.gov

Table 1: Effects of Neobavaisoflavone on Osteoblast Differentiation Markers

| Marker | Effect | Cell Line |

|---|---|---|

| Alkaline Phosphatase (ALP) Activity | Enhanced | MC3T3-E1 |

| Type I Collagen (Col-I) Expression | Increased | MC3T3-E1 |

| Osteocalcin (OCN) Expression | Increased | MC3T3-E1 |

| Bone Sialoprotein (BSP) Expression | Increased | MC3T3-E1 |

| Bone Nodule Formation | Increased | MC3T3-E1 |

| Runx2 Expression | Upregulated | MC3T3-E1 |

Antioxidant Effects of Neobavaisoflavone

Neobavaisoflavone is recognized as a potent natural antioxidant, capable of neutralizing harmful free radicals. researchgate.netnih.gov Its efficacy as an antioxidant has been systematically investigated using computational chemistry approaches, which have shed light on its radical scavenging mechanisms. rsc.org

In non-polar, lipid-based environments, neobavaisoflavone acts as a moderate radical scavenger through a Formal Hydrogen Transfer (FHT) mechanism. rsc.org Kinetic analyses have identified that the 14-OH (hydroxyl) group on the neobavaisoflavone molecule is the most likely site for free radical attack, making it crucial for its antioxidant function. rsc.org These findings underscore the promise of neobavaisoflavone as a powerful radical scavenger, particularly in physiological polar environments. rsc.org

Table 2: Radical Scavenging Profile of Neobavaisoflavone

| Radical Species | Scavenging Efficacy (Environment) | Mechanism |

|---|---|---|

| Hydroperoxyl radical (HOO•) | Very Good (Water) | SPLET |

| Hydroperoxyl radical (HOO•) | Moderate (Lipid) | FHT |

| Nitrogen dioxide (NO₂) | Very Good (Water) | SPLET |

Anti-melanogenesis Properties of Neobavaisoflavone

Neobavaisoflavone has been identified as a compound with significant anti-melanogenesis properties, suggesting its potential as a skin-whitening agent for managing hyperpigmentation. mdpi.comnih.gov Its activity has been demonstrated in B16F10 melanoma cells and in a reconstructed human 3D skin model. mdpi.comnih.gov

The inhibitory effect of neobavaisoflavone on melanin (B1238610) production is linked to its ability to modulate key intracellular signaling pathways. mdpi.com Research has shown that it inhibits melanin synthesis by regulating the MEK/ERK and Akt/GSK-3β signaling pathways. mdpi.comnih.gov Neobavaisoflavone induces the phosphorylation and activation of proteins that suppress melanogenesis, specifically Glycogen Synthase Kinase 3β (GSK3β) and Extracellular signal-regulated kinase (ERK). mdpi.comresearchgate.net The importance of these pathways was confirmed in studies where the use of specific inhibitors for Akt/GSK-3β and MEK/ERK prevented the anti-melanogenic effects of neobavaisoflavone. mdpi.comnih.gov

A primary mechanism by which neobavaisoflavone exerts its anti-melanogenic effect is through the inhibition of key enzymes involved in melanin synthesis. mdpi.com It has been shown to directly reduce cellular tyrosinase activity. mdpi.comnih.gov Tyrosinase is the rate-limiting enzyme in the melanin production cascade, and its inhibition is a primary target for depigmenting agents. mdpi.comnih.gov In one study, neobavaisoflavone at a concentration of 50 µM inhibited tyrosinase activity by 45.50%, a significantly higher rate than the 12% inhibition observed with arbutin, a commonly used skin-lightening ingredient. nih.gov

Furthermore, neobavaisoflavone suppresses melanogenesis through the inhibition of α-glucosidase activity. mdpi.comnih.gov While not a direct melanin-producing enzyme, α-glucosidase is involved in the post-translational modification and maturation of tyrosinase, and its inhibition can lead to reduced tyrosinase activity and subsequent melanin synthesis. mdpi.com

Table 3: Impact of Neobavaisoflavone on Melanogenesis-Related Genes and Proteins

| Gene/Protein | Effect of Neobavaisoflavone | Function |

|---|---|---|

| MITF | Reduced mRNA and protein expression | Master transcription factor for melanogenesis |

| Tyrosinase (TYR) | Reduced mRNA and protein expression; Inhibited enzyme activity | Key rate-limiting enzyme in melanin synthesis |

| TRP-1 | Reduced mRNA and protein expression | Enzyme involved in melanin synthesis |

| GSK3β | Increased phosphorylation (activation) | Protein kinase that inhibits melanogenesis |

Other Investigated Biological Activities of Neobavaisoflavone

Beyond its more extensively studied properties, neobavaisoflavone has been investigated for a variety of other biological activities, demonstrating its potential to interact with multiple physiological and pathological pathways. These explorations have revealed inhibitory or modulatory effects on enzymes and processes involved in hemostasis, metabolism, neurotransmission, and microbial pathogenicity.

Neobavaisoflavone has been identified as an inhibitor of platelet aggregation, a key process in thrombosis. medchemexpress.comadipogen.comchemfaces.comphytopurify.com Research has demonstrated its ability to interfere with the aggregation of rabbit platelets induced by various agonists. The inhibitory potency of neobavaisoflavone varies depending on the aggregation-inducing agent. clinisciences.com

Studies using a turbidimetric method have quantified this antiplatelet activity. Neobavaisoflavone showed the most potent inhibition against platelet-activating factor (PAF)-induced aggregation, with a half-maximal inhibitory concentration (IC50) of 2.5 μM. clinisciences.com It also demonstrated significant inhibition of aggregation induced by arachidonic acid with an IC50 value of 7.8 μM. medchemexpress.comclinisciences.com Its effect on collagen-induced aggregation was less potent, with a reported IC50 of 62.4 μM. clinisciences.com

| Inducing Agent | Inhibitory Concentration (IC50) | Assay Detail |

|---|---|---|

| Platelet-Activating Factor | 2.5 μM | Antiplatelet activity against rabbit platelet |

| Arachidonic Acid | 7.8 μM | Antiplatelet activity against rabbit platelet |

| Collagen | 62.4 μM | Antiplatelet activity against rabbit platelet |

Neobavaisoflavone has been shown to be a potent natural inducer of the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). frontiersin.orgnih.govfigshare.com UGT1A1 is crucial for the detoxification and metabolic clearance of the endogenous toxin bilirubin (B190676), as well as various drugs. frontiersin.orgnih.gov Upregulation of this enzyme presents a therapeutic strategy for managing conditions like hyperbilirubinemia. frontiersin.org

In studies involving HepG2 and Caco-2 hepatic cell lines, neobavaisoflavone demonstrated the most significant UGT1A1 induction activity among several tested flavonoids. nih.govresearchgate.net Its inductive effects were confirmed at both the protein level, through western blot analysis, and the functional level, via glucuronidation activity assays. frontiersin.orgresearchgate.net The underlying mechanism for this induction is primarily mediated through the activation and upregulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). frontiersin.orgnih.govresearchgate.net This activity suggests that neobavaisoflavone could be a promising lead compound for developing treatments for hyperbilirubinemia and managing drug-induced toxicities associated with UGT1A1 metabolism. nih.gov

The inhibitory potential of neobavaisoflavone against cholinesterase enzymes, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), has been a subject of investigation. researchgate.neteco-vector.com These enzymes are critical targets in the management of neurodegenerative disorders such as Alzheimer's disease, as their inhibition can increase the levels of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov

Research, including molecular modeling and spin density distribution studies, has explored the inhibitory profiles of neobavaisoflavone against both AChE and BuChE. researchgate.neteco-vector.comglobalauthorid.com These studies indicate that neobavaisoflavone has potential as a cholinesterase inhibitor, which could contribute to its neuroprotective effects. eco-vector.com

| Enzyme Target | Activity | Method of Investigation |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibitory Profile Investigated | Molecular Modeling |

| Butyrylcholinesterase (BuChE) | Inhibitory Profile Investigated | Molecular Modeling |

Neobavaisoflavone has been identified as an inhibitor of viral proteases, which are essential for viral replication. Its activity against the papain-like protease (PLpro) of coronaviruses has been noted. PLpro is a key enzyme that cleaves the viral polyprotein, making it an attractive target for antiviral drug development. tandfonline.comfrontiersin.org

In a study on the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), neobavaisoflavone was isolated from an active extract of Psoralea corylifolia seeds and shown to inhibit SARS-CoV PLpro in a dose-dependent manner with an IC50 value of 8.9 μM. tandfonline.com Kinetic analysis revealed that it acts as a mixed-type inhibitor of the enzyme. tandfonline.com Furthermore, in silico molecular docking studies targeting the PLpro of SARS-CoV-2 have suggested that neobavaisoflavone exhibits a high binding energy, indicating it could be a promising candidate for therapeutic intervention against COVID-19. nih.govmdpi.com

| Viral Enzyme Target | Inhibitory Concentration (IC50) | Inhibition Type |

|---|---|---|

| SARS-CoV Papain-like Protease (PLpro) | 8.9 μM | Mixed |

Neobavaisoflavone has demonstrated potential as an antibacterial agent through its interaction with specific bacterial enzyme targets.

Dihydropteroate (B1496061) Synthase of Mycobacterium leprae

In silico studies have highlighted neobavaisoflavone as a potential inhibitor of dihydropteroate synthase (DHPS) from Mycobacterium leprae, the causative agent of leprosy. nih.gov This enzyme is the target of the antibacterial drug dapsone. nih.govnih.gov Comparative molecular docking analyses predicted that neobavaisoflavone has a superior binding affinity for the M. leprae DHPS compared to dapsone. nih.govresearchgate.net These computational findings, which require further in vitro and in vivo validation, position neobavaisoflavone as a potential natural alternative for the treatment of leprosy. nih.gov

| Ligand | Target | Predicted Binding Affinity (kcal/mol) | Docking Tool |

|---|---|---|---|

| Neobavaisoflavone | Dihydropteroate Synthase (M. leprae) | -8.5 | AutoDock Vina |

| -5.36 | AutoDock 4.2.6 | ||

| -7.46 | SwissDock | ||

| Dapsone (Reference) | Dihydropteroate Synthase (M. leprae) | -6.7 | AutoDock Vina |

| -4.49 | AutoDock 4.2.6 | ||

| -7.09 | SwissDock |

Sortase A

Sortase A (SrtA) is a bacterial transpeptidase that anchors virulence factors to the cell wall of Gram-positive bacteria and is considered a target for anti-virulence therapies. nih.govmdpi.com Neobavaisoflavone has been shown to inhibit the activity of SrtA from Streptococcus mutans (Sm-SrtA), a key bacterium in the formation of dental biofilms. nih.gov The reported IC50 value for this inhibition was 284.1 μM. nih.govresearchgate.net This activity suggests a potential role for neobavaisoflavone in mitigating the virulence of certain pathogenic bacteria.

| Bacterial Enzyme Target | Inhibitory Concentration (IC50) |

|---|---|

| Sortase A (Streptococcus mutans) | 284.1 μM |

Molecular Mechanisms of Action and Signaling Pathway Modulation by Neobavaisoflavone

Nuclear Factor-κB (NF-κB) Signaling Pathway Regulation

Neobavaisoflavone (B1678162) has been demonstrated to be a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway, a central mediator of inflammatory responses. mums.ac.irjpp.krakow.pljpp.krakow.pl In models of inflammation using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, neobavaisoflavone significantly suppresses the activation of the NF-κB pathway. mums.ac.irnih.gov This inhibition is characterized by a reduction in the phosphorylation of key signaling components, including the inhibitor of κB (IκBα), and the p50 and p65 subunits of NF-κB. nih.govnih.govnih.gov By preventing the degradation of IκBα, neobavaisoflavone effectively blocks the nuclear translocation of the active p65 subunit. mums.ac.irnih.gov This mechanism underlies its anti-inflammatory effects, leading to a significant decrease in the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. mums.ac.ir Furthermore, its ability to inactivate the NF-κB pathway has been shown to mitigate cartilage degradation in osteoarthritis models. jpp.krakow.pljpp.krakow.pl

Table 1: Neobavaisoflavone's Effect on the NF-κB Signaling Pathway

| Cell/Model System | Inducer | Key Molecular Effect | Observed Outcome | References |

|---|---|---|---|---|

| RAW264.7 Macrophages | LPS | Inhibited phosphorylation of IκBα, p65, and IκB kinase; Inhibited nuclear translocation of p65. | Decreased production of NO, ROS, IL-6, IL-1β, TNF-α. | mums.ac.irnih.gov |

| RAW264.7 Cells, BMMCs | RANKL | Inhibited phosphorylation of IκB, p50, and p65. | Inhibition of osteoclast differentiation. | nih.govnih.gov |

| Rat Chondrocytes | IL-1β | Suppressed NF-κB phosphorylation. | Mitigated chondrocyte damage and inflammation. | jpp.krakow.pl |

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., ERK, JNK, P38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Neobavaisoflavone modulates these pathways in a context-dependent manner. In studies on inflammation and osteoclastogenesis, neobavaisoflavone significantly down-regulates the activation of JNK, p38, and ERK. mums.ac.irnih.gov In both LPS-stimulated macrophages and RANKL-induced osteoclast precursors, it markedly suppresses the phosphorylation of these MAPK members. mums.ac.irnih.govnih.gov This inhibitory action contributes to its anti-inflammatory and anti-osteoclastogenic properties. mums.ac.irnih.gov

Conversely, in the context of melanogenesis, neobavaisoflavone activates the MEK/ERK pathway. mdpi.com This activation contributes to the phosphorylation of the Microphthalmia-Associated Transcription Factor (MITF), leading to its degradation and a subsequent reduction in melanin (B1238610) synthesis. mdpi.com This demonstrates that neobavaisoflavone's effect on MAPK signaling is highly specific to the cell type and stimulus.

Table 2: Neobavaisoflavone's Effect on MAPK Signaling Pathways

| Pathway | Cell/Model System | Inducer | Key Molecular Effect | Observed Outcome | References |

|---|---|---|---|---|---|

| ERK, JNK, P38 | RAW264.7 Macrophages | LPS | Significantly down-regulated phosphorylation. | Inhibition of inflammation. | mums.ac.irnih.gov |

| ERK, JNK, P38 | RAW264.7 Cells, BMMCs | RANKL | Attenuated phosphorylation levels. | Inhibition of osteoclastogenesis. | nih.govnih.gov |

Phosphatidylinositol-3-kinase (PI3K)/Protein Kinase B (Akt) Signaling Pathway

The PI3K/Akt signaling pathway is vital for cell survival, proliferation, and metabolism. Similar to its effects on the MAPK pathways, neobavaisoflavone exhibits dual regulatory actions on the PI3K/Akt pathway. During osteoclastogenesis induced by RANKL, neobavaisoflavone inhibits the phosphorylation of Akt, thereby inactivating this survival pathway and contributing to the suppression of osteoclast differentiation. nih.govnih.govresearchgate.netresearchgate.net

In contrast, studies on melanogenesis in B16F10 cells reveal that neobavaisoflavone activates Akt/GSK-3β signaling. mdpi.com The activation and phosphorylation of Akt lead to the downstream inhibition of MITF, a master regulator of melanin production. mdpi.com This targeted activation results in decreased expression of tyrosinase and other melanogenic enzymes, highlighting its potential as a skin-whitening agent. mdpi.com Network pharmacology predictions also identify the PI3K-Akt signaling pathway as a major target of neobavaisoflavone. nih.gov

Table 3: Neobavaisoflavone's Effect on the PI3K/Akt Signaling Pathway

| Cell/Model System | Inducer | Key Molecular Effect | Observed Outcome | References |

|---|---|---|---|---|

| RAW264.7 Cells, BMMCs | RANKL | Inhibited phosphorylation of Akt. | Inhibition of osteoclastogenesis. | nih.govnih.govresearchgate.netresearchgate.net |

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) Signaling Pathway Interactions

Neobavaisoflavone has been shown to enhance the apoptotic effects of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in cancer cells. nih.gov Many cancer cells develop resistance to TRAIL-induced apoptosis, but co-treatment with neobavaisoflavone can sensitize these resistant cells. chemfaces.com In human prostate cancer cells and HeLa cells, the combination of neobavaisoflavone and TRAIL markedly increases apoptosis. nih.govchemfaces.com The mechanism involves the upregulation of TRAIL receptor DR5 expression on the cell surface. chemfaces.com This enhanced signaling leads to increased cleavage of Bid and the activation of initiator caspase-8 and executioner caspases-9 and -3, amplifying the apoptotic cascade. chemfaces.com

Table 4: Neobavaisoflavone's Interaction with the TRAIL Signaling Pathway

| Cell/Model System | Co-treatment | Key Molecular Effect | Observed Outcome | References |

|---|---|---|---|---|

| HeLa Cancer Cells | TRAIL | Not specified | Enhanced TRAIL-mediated apoptosis. | nih.gov |

| LNCaP Prostate Cancer Cells | TRAIL | Not specified | Sensitized cells to TRAIL, significantly increased apoptosis. | chemfaces.com |

Receptor Activator of Nuclear Factor-κB (RANK) Signaling Complex Interactions

The interaction between the Receptor Activator of Nuclear Factor-κB (RANK) and its ligand (RANKL) is the critical initiating step for osteoclast differentiation. Neobavaisoflavone directly interferes with the formation of the RANK signaling complex. nih.govnih.govresearchgate.net Co-immunoprecipitation assays have revealed that neobavaisoflavone disrupts the crucial recruitment of the downstream adaptor proteins TRAF6 (TNF receptor-associated factor 6) and c-Src to the RANK receptor upon RANKL stimulation. nih.govnih.govresearchgate.net By blocking these initial protein-protein interactions, neobavaisoflavone prevents the activation of the entire downstream signaling cascade, including the NF-κB, MAPK, and Akt pathways, ultimately leading to a potent inhibition of osteoclastogenesis. nih.govnih.gov

Table 5: Neobavaisoflavone's Interaction with the RANK Signaling Complex

| Cell/Model System | Inducer | Key Molecular Effect | Observed Outcome | References |

|---|

Peroxisome Proliferator-Activated Receptors (PPARs) Activation (e.g., PPARα, PPARγ)

Neobavaisoflavone acts as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). nih.govfrontiersin.org In nuclear receptor reporter assays, neobavaisoflavone was shown to activate both PPARα and PPARγ in a dose-dependent manner. nih.govfrontiersin.orgresearchgate.net Furthermore, it up-regulates the protein expression of both PPARα and PPARγ in hepatic cells. nih.govfrontiersin.org This activation is a key mechanism behind the induction of the bilirubin-metabolizing enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), suggesting a therapeutic potential for conditions like hyperbilirubinemia. nih.govfrontiersin.org In silico modeling has further shown that neobavaisoflavone can stably bind to the ligand-binding pocket (pocket II) of both PPARα and PPARγ, supporting its role as a direct agonist. nih.govfrontiersin.org

Table 6: Neobavaisoflavone's Activation of PPARs

| Target Receptor | Cell/Model System | Key Molecular Effect | Observed Outcome | References |

|---|---|---|---|---|

| PPARα | Hepatic Cells | Dose-dependent activation; Upregulation of protein expression. | Induction of UGT1A1 enzyme. | nih.govfrontiersin.org |

Microphthalmia-Associated Transcription Factor (MITF) Regulation

Neobavaisoflavone is an effective regulator of the Microphthalmia-Associated Transcription Factor (MITF), the master transcriptional regulator of melanocyte differentiation and melanogenesis. mdpi.com In α-MSH-stimulated B16F10 melanoma cells, neobavaisoflavone treatment significantly reduces both the mRNA and protein expression levels of MITF. mdpi.com This downregulation is a consequence of the activation of the upstream Akt/GSK-3β and MEK/ERK signaling pathways, which leads to the inhibitory phosphorylation and subsequent degradation of the MITF protein. mdpi.com The reduction in MITF levels directly results in decreased transcription of its target genes, including tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1), ultimately inhibiting melanin production. mdpi.com

Table 7: Neobavaisoflavone's Regulation of MITF

| Cell/Model System | Inducer | Key Molecular Effect | Observed Outcome | References |

|---|

Specific Enzyme Inhibition Mechanisms of Neobavaisoflavone

Neobavaisoflavone has been identified as a potent inhibitor of several key enzymes, demonstrating diverse mechanisms of action that contribute to its pharmacological profile. Its activity against cholinesterases, DNA polymerase, and cytochrome P450 enzymes highlights its potential as a modulator of various physiological and pathological processes.

Research has shown that Neobavaisoflavone is a highly effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netsemanticscholar.org The inhibition of these enzymes is crucial for increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key therapeutic strategy for managing symptoms of neurodegenerative disorders like Alzheimer's disease. semanticscholar.org Studies have reported remarkably low IC50 values for Neobavaisoflavone, indicating its high potency. Specifically, it has demonstrated an IC50 of 3 nM for AChE and 76 nM for BChE, positioning it as a more potent AChE inhibitor than some other known compounds. semanticscholar.org

Furthermore, Neobavaisoflavone interacts with DNA polymerase. Its mechanism involves the stabilization of the enzyme-substrate complex through its polyphenolic structure, which promotes hydrogen bonding and π-π stacking interactions. scbt.com This interaction can modulate the catalytic efficiency and processivity of the enzyme, potentially affecting the kinetics of nucleotide incorporation and the fidelity of DNA replication. scbt.com At moderate to high concentrations, Neobavaisoflavone acts as an inhibitor of DNA polymerase. medchemexpress.com

The compound also exhibits inhibitory effects on human cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Investigations using in silico predictions and experimental validations have characterized its interaction with several CYP isoforms. rsc.org Neobavaisoflavone has been identified as a potential mechanism-based inhibitor of CYP1A2 and CYP2C19. rsc.org It also shows inhibitory activity against CYP2C9. rsc.org This suggests that Neobavaisoflavone could be involved in drug-drug interactions when co-administered with substrates of these enzymes. rsc.org Additionally, Neobavaisoflavone has been tested for its ability to inhibit monoamine oxidase (MAO), an enzyme family critical for the metabolism of monoamine neurotransmitters. nih.govspringermedizin.de

Table 1: Enzyme Inhibition by Neobavaisoflavone

| Enzyme | Inhibition Value (IC50/Ki) | Type of Inhibition | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | IC50 = 3 nM | - | semanticscholar.org |

| Butyrylcholinesterase (BChE) | IC50 = 76 nM | - | semanticscholar.org |

| DNA Polymerase | Inhibitory at moderate to high concentrations | Stabilizes enzyme-substrate complex | scbt.commedchemexpress.com |

| Cytochrome P450 1A2 (CYP1A2) | Mechanism-based inhibitor | - | rsc.org |

| Cytochrome P450 2C19 (CYP2C19) | Mechanism-based inhibitor | - | rsc.org |

| Cytochrome P450 2C9 (CYP2C9) | Inhibitor | - | rsc.org |

Protein-Protein Interaction Disruption by Neobavaisoflavone

The disruption of protein-protein interactions (PPIs) is an emerging strategy in drug discovery to target cellular processes that are dysregulated in disease. nih.govmdpi.com Neobavaisoflavone has been shown to interfere with key PPIs, notably in signaling pathways related to bone metabolism and neurodegenerative disease.

A significant finding is the ability of Neobavaisoflavone to inhibit osteoclastogenesis, the process of bone resorption, by disrupting the RANKL signaling pathway. nih.govnih.govresearchgate.net Co-immunoprecipitation experiments have demonstrated that Neobavaisoflavone disrupts the critical interactions between the receptor activator of nuclear factor-κB (RANK) and its downstream signaling partners, TRAF6 (TNF receptor-associated factor 6) and c-Src. nih.govresearchgate.netchemfaces.com By blocking the recruitment of TRAF6 and c-Src to RANK, Neobavaisoflavone effectively inactivates downstream pathways, including NF-κB, MAPKs, and Akt, which are essential for the differentiation and function of osteoclasts. nih.govnih.govresearchgate.net

In the context of neurodegenerative diseases, particularly Alzheimer's disease, Neobavaisoflavone has been identified as a potential inhibitor of amyloid-beta (Aβ42) aggregation. frontiersin.org The accumulation of misfolded Aβ42 aggregates into fibrils is a primary hallmark of Alzheimer's. frontiersin.org Molecular docking studies indicate that Neobavaisoflavone binds to the hydrophobic residues of the Aβ42 fibril structure, such as Leu17, Val40, Phe19, and Val18. frontiersin.org By forming a hydrogen bond with the Leu17 residue, it can stabilize the protein-ligand complex and is considered a potential inhibitor of Aβ42 fibril formation. frontiersin.org

Table 2: Protein-Protein Interactions Disrupted by Neobavaisoflavone

| Interacting Proteins | Biological Context | Mechanism of Disruption | Source |

|---|---|---|---|

| RANK - TRAF6 | Osteoclastogenesis | Blocks recruitment of TRAF6 to RANK | nih.govresearchgate.netchemfaces.com |

| RANK - c-Src | Osteoclastogenesis | Blocks recruitment of c-Src to RANK | nih.govresearchgate.netchemfaces.com |

| Amyloid-Beta42 (Aβ42) monomers | Alzheimer's Disease | Binds to hydrophobic residues (Leu17, Val40, Phe19, Val18) of Aβ42 fibril structure, inhibiting aggregation | frontiersin.org |

Identification of Key Structural Determinants for Biological Activity

Neobavaisoflavone (7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one) possesses a characteristic isoflavone (B191592) scaffold modified with specific functional groups that are critical for its activity. nih.gov Research has identified several key structural determinants: the isoflavone core, a prenyl group, and hydroxyl groups at specific positions.

Isoflavone Core: The fundamental 3-phenylchromen-4-one backbone is a common feature among phytoestrogens and other bioactive flavonoids, providing a rigid scaffold that correctly orients the substituent groups for interaction with biological targets.

Prenyl Group: A defining feature of neobavaisoflavone is the prenyl (3-methylbut-2-enyl) substituent on the B-ring. Prenylation is known to enhance the biological activity of flavonoids, often by increasing their lipophilicity. nih.gov This increased affinity for lipids facilitates interaction with cell membranes and hydrophobic pockets of proteins. nih.govfrontiersin.org In the context of antibacterial activity, prenylation is a significant factor, with its position on the flavonoid ring influencing efficacy. mdpi.com For neobavaisoflavone, the prenyl group is crucial for its ability to bind to and destabilize Aβ42 fibrils associated with Alzheimer's disease, primarily through hydrophobic interactions. frontiersin.org

Hydroxyl Groups (-OH): Neobavaisoflavone has hydroxyl groups at the C7 and C4' positions. These groups are vital for many of its biological effects. SAR studies on related flavonoids have consistently shown that 4'-hydroxylation on the B-ring is an important feature for antibacterial activity. mdpi.comnih.gov The hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating binding to enzyme active sites and receptors. They are also central to the compound's antioxidant properties, enabling it to scavenge free radicals. nih.govmdpi.com

Combined Influence: The specific arrangement of these features in neobavaisoflavone underpins its diverse activities. For instance, its potent induction of the UGT1A1 enzyme, which is crucial for detoxification, is a result of its unique structure, surpassing that of other flavonoids like chrysin. frontiersin.org Similarly, its anti-inflammatory effects, demonstrated by the inhibition of various inflammatory mediators in macrophages, are attributed to this specific combination of a prenylated isoflavone core with hydroxyl groups. nih.gov Molecular docking studies have further revealed that neobavaisoflavone's ability to inhibit osteoclast function is mediated by its binding to key signaling proteins. nih.gov

| Structural Feature | Position | Associated Biological Activity | Reference |

|---|---|---|---|

| Isoflavone Backbone | Core Structure | Provides rigid scaffold for functional groups | nih.gov |

| Prenyl Group | 3' (B-Ring) | Enhances lipophilicity, membrane interaction, antibacterial activity, Aβ42 fibril destabilization | nih.govfrontiersin.orgmdpi.com |

| Hydroxyl Group | 7 (A-Ring) | Contributes to antioxidant and anti-inflammatory effects | nih.govnih.gov |

| Hydroxyl Group | 4' (B-Ring) | Important for antibacterial and antioxidant activity | mdpi.comnih.gov |

Insights from Analogues and Derivatives in Related Isoflavonoids

While SAR studies on neobavaisoflavone itself are specific, broader insights can be gained by examining studies on related isoflavonoids and their synthetic derivatives. This comparative approach helps to predict how modifications to the neobavaisoflavone structure might alter its biological profile.

Influence of Prenylation: Studies on a wide range of prenylated isoflavonoids have confirmed the importance of this moiety for antimicrobial activity. The position of the prenyl group is a critical factor; for isoflavones, substitution at the C6 position is often more effective against bacteria than at the C8 position. mdpi.com Furthermore, diprenylation can be superior to monoprenylation in enhancing antibacterial effects. mdpi.com This suggests that the 3'-prenyl group of neobavaisoflavone is a key pharmacophore that could be modified to potentially enhance its potency.

Role of Hydroxylation and Methoxylation: The pattern of hydroxylation is a well-established determinant of flavonoid activity. For anti-MRSA activity, SAR studies have pinpointed 5,7-dihydroxylation of the A-ring and 4'-hydroxylation of the B-ring as crucial features. mdpi.comnih.gov While neobavaisoflavone possesses the 7-OH and 4'-OH groups, the absence of a 5-OH group differentiates it from highly active flavonoids like quercetin. Conversely, the methoxylation (replacing -OH with -OCH₃) of hydroxyl groups can have varied effects, either reducing or, in some cases, increasing antibacterial activity depending on the position. nih.gov This indicates that the hydroxyl groups on neobavaisoflavone are not merely interchangeable but have position-specific roles.

Effect of Glycosylation: The attachment of sugar moieties (glycosylation) to the isoflavone core generally leads to a decrease in antibacterial activity. nih.gov For example, the isoflavone daidzein (B1669772) exhibits higher inhibitory activity against E. coli compared to its glycosylated forms, such as puerarin (B1673276) and genistin. nih.gov This suggests that the aglycone (non-sugar) form of isoflavonoids, like neobavaisoflavone, is preferable for this particular biological action, likely due to better membrane permeability.

Synthetic Analogues: Research into synthetic flavone (B191248) analogues has shown that the addition of extra aryl functional groups or combination with other bioactive molecules, such as gallic acid, can lead to compounds with enhanced and more selective biological effects, including anticancer and anti-inflammatory activities. scielo.br This highlights a promising strategy for future research, where semi-synthetic derivatives of neobavaisoflavone could be developed to optimize its therapeutic potential as, for example, a UGT1A1 inducer or an anti-inflammatory agent. frontiersin.org

| Structural Modification | Example from Related (Iso)flavonoids | Impact on Biological Activity (Primarily Antibacterial) | Reference |

|---|---|---|---|

| Prenylation Position | C6 prenylation vs. C8 prenylation in isoflavones | C6 substitution is often more potent than C8 | mdpi.com |

| Hydroxylation Pattern | 5,7-dihydroxy (A-ring) and 4'-hydroxy (B-ring) | Considered a key pharmacophore for anti-MRSA activity | mdpi.comnih.gov |

| Methoxylation | Replacing -OH with -OCH₃ | Generally reduces activity, but can enhance it at specific positions (e.g., C8) | nih.gov |

| Glycosylation | Daidzein (aglycone) vs. Puerarin (glycoside) | Decreases antibacterial activity | nih.gov |

Conclusion

Neobavaisoflavone (B1678162), a prenylated isoflavonoid (B1168493) primarily sourced from Psoralea corylifolia, stands out as a compound of significant scientific interest. Research has consistently highlighted its diverse biological activities, with prominent findings in the realms of anticancer, anti-inflammatory, and antimicrobial research. The unique chemical structure of Neobavaisoflavone, particularly its prenyl group, is thought to contribute significantly to its bioactivity. Ongoing research continues to unravel the mechanisms underlying its effects and to explore its potential applications in various fields of health and medicine.

Preclinical Pharmacokinetic and Metabolic Fate Studies of Neobavaisoflavone

In Vitro Metabolic Transformation

In vitro studies are fundamental in elucidating the metabolic pathways of a compound. For neobavaisoflavone (B1678162), these studies have primarily utilized liver microsomes to identify metabolites and characterize the enzymes involved in its transformation.

Identification of Metabolites in Liver Microsomes

Studies using human and rat liver microsomes have been instrumental in identifying the initial metabolic products of neobavaisoflavone. In rat liver microsome samples, a limited number of metabolites have been detected, primarily resulting from sulfation and methylation reactions. mdpi.comresearchgate.net Specifically, four metabolites were identified in one study. nih.gov In human liver microsomes (HLM), neobavaisoflavone undergoes extensive glucuronidation and oxidation. nih.gov

Major Metabolic Reactions

The metabolism of neobavaisoflavone is characterized by a variety of phase I and phase II reactions. In both in vivo and in vitro models, the principal metabolic transformations include:

Glucuronidation: This is a major metabolic pathway for neobavaisoflavone. nih.govnih.gov Studies have identified significant glucuronide conjugates (G1 and G2) formed in human liver and intestine microsomes. nih.gov

Sulfation: This is another key phase II reaction observed in the metabolism of neobavaisoflavone. nih.govnih.gov

Hydroxylation: The addition of hydroxyl groups is a common phase I modification. nih.govnih.gov

Methylation: The addition of a methyl group is also a noted metabolic reaction. nih.govresearchgate.net

Cyclization: The formation of a ring structure has been identified as one of the metabolic transformations. nih.gov

Hydration: The addition of water across a double bond is another observed metabolic reaction. nih.govnih.gov

Composite reactions involving a combination of these transformations also contribute to the diversity of metabolites formed. nih.gov

Cytochrome P450 (CYP) Enzyme Interactions and Modulation

Cytochrome P450 enzymes are critical for the phase I metabolism of many xenobiotics, including neobavaisoflavone.

Research indicates that specific CYP isozymes are responsible for the oxidative metabolism of neobavaisoflavone. In human liver microsomes, the formation of various hydroxylated metabolites (M2, M3, M4) has been linked to the activity of CYP1A1, CYP1A2, CYP2C8, and CYP2C19. nih.gov For instance, CYP1A2 is significantly involved in the formation of metabolites M3 and M4. nih.gov

Furthermore, neobavaisoflavone has been shown to interact with and modulate the activity of certain CYP enzymes. It acts as a medium-intensity inhibitor of CYP2E1 in rat liver microsomes. sci-hub.se Additionally, studies suggest that neobavaisoflavone may be a mechanism-based inhibitor of CYP1A2 and CYP2C19. rsc.org It also shows an induction effect on CYP3A4 at the mRNA level in rats, which could potentially lead to drug-drug interactions. sci-hub.se

In Vivo Metabolic Profiling in Animal Models

Animal models, particularly rats, have been crucial in understanding the in vivo metabolic fate of neobavaisoflavone following oral administration.

Metabolite Identification in Biological Matrices

Comprehensive metabolic profiling has led to the identification of a large number of neobavaisoflavone metabolites in various biological samples. A study utilizing ultra-high-performance liquid chromatography-quadrupole-exactive plus orbitrap mass spectrometry (UHPLC-Q-Exactive Plus Orbitrap MS) tentatively identified a total of 72 metabolites. nih.gov The distribution of these metabolites across different biological matrices is as follows:

Plasma: 28 metabolites were detected in plasma samples. mdpi.comnih.gov These included products of glucuronidation, sulfation, oxidation, and cyclization. mdpi.com

Urine: 43 metabolites were identified in urine, making it a major route of excretion for the metabolites. mdpi.comnih.gov These metabolites were primarily formed through phase I reactions such as hydration, dehydration, oxidation, and reduction. mdpi.com

Feces: 18 metabolites were found in feces, with hydroxylated products being the most prominent. mdpi.comnih.gov

Liver: 6 metabolites were identified in liver tissue. mdpi.comnih.gov

The parent compound, neobavaisoflavone, was detected in all biological samples except for the liver, indicating its absorption and subsequent metabolism. mdpi.com

Network Pharmacology Approaches for Metabolite Mechanism Prediction

Network pharmacology is a powerful computational approach used to predict the molecular mechanisms of action of a drug and its metabolites. nih.govnih.gov This methodology integrates data from pharmacology, computer science, and network biology to construct and analyze networks that represent the complex interactions between drugs, biological targets, and diseases. In the context of neobavaisoflavone, network pharmacology has been instrumental in elucidating the potential therapeutic effects of its metabolites. mdpi.comresearchgate.net

A key aspect of this approach involves identifying the metabolites of neobavaisoflavone present in various biological samples, such as plasma, urine, feces, and liver tissue, following its administration. mdpi.com Advanced analytical techniques like ultra-high-performance liquid chromatography coupled with Q-Exactive Plus Orbitrap mass spectrometry (UHPLC-Q-Exactive Plus Orbitrap MS) are employed for the precise identification and characterization of these metabolites. nih.govnih.gov

Once the metabolites are identified, their potential biological targets are predicted using specialized databases like the Swiss Target Prediction database. nih.govmdpi.com This database allows for the prediction of protein targets of small molecules based on the principle of ligand similarity. The underlying assumption is that structurally similar molecules are likely to bind to similar protein targets.

To understand the biological processes and signaling pathways affected by these targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. nih.govmdpi.com GO analysis helps to categorize the functions of the target proteins, providing insights into the biological processes, molecular functions, and cellular components they are involved in. KEGG analysis maps the target proteins to specific signaling pathways, revealing the broader biological systems that are modulated.

Studies utilizing network pharmacology have predicted that neobavaisoflavone and its metabolites interact with a significant number of biological targets and are involved in numerous signaling pathways. For instance, one study identified 191 potential targets for neobavaisoflavone and its nine active metabolites. nih.gov The subsequent enrichment analysis revealed 1806 GO terms and 183 KEGG signaling pathways that were significantly associated with these targets. nih.gov These findings suggest that the metabolites of neobavaisoflavone may contribute to and even expand upon the therapeutic effects of the parent compound. nih.govresearchgate.net

The integration of metabolomics with network pharmacology provides a comprehensive framework for understanding the in vivo actions of neobavaisoflavone. It not only identifies the metabolic transformations the compound undergoes but also predicts the functional consequences of these transformations. This approach offers a scientific basis for the further development and application of neobavaisoflavone in a therapeutic context. nih.govresearchgate.net

Interactive Data Table: Predicted Active Metabolites and Targets of Neobavaisoflavone

| Component | Predicted Targets |

| Neobavaisoflavone and 8 active metabolites | 191 |

Data from a study integrating UHPLC-Q-Exactive Plus Orbitrap MS with network pharmacology. nih.gov

Interactive Data Table: Enriched GO and KEGG Pathways for Neobavaisoflavone and its Metabolites

| Analysis Type | Number of Enriched Items |

| Gene Ontology (GO) | 1806 |

| KEGG Signaling Pathways | 183 |

Data from a study integrating UHPLC-Q-Exactive Plus Orbitrap MS with network pharmacology. nih.gov

Research Methodologies and Advanced Techniques for Neobavaisoflavone Studies

In Vitro Experimental Models

In vitro studies form the cornerstone of preliminary investigations into the bioactivity of Neobavaisoflavone (B1678162) (2), providing a controlled environment to dissect its molecular mechanisms.

Cell Culture Systems

A variety of cell culture systems have been employed to investigate the effects of Neobavaisoflavone (2) on different physiological and pathological processes.

Cancer Cell Lines: The anti-cancer properties of Neobavaisoflavone (2) have been explored using several cancer cell lines. For instance, studies have utilized human glioblastoma U-87 MG and U-373 MG cells to assess its impact on brain tumors. nih.govmdpi.com Its effects on prostate cancer have been investigated in relevant cell lines, where it has been shown to inhibit proliferation. medchemexpress.com Hepatocellular carcinoma cell lines, such as HCCLM3 and HepG-2, have also been used to demonstrate its dose- and time-dependent inhibition of cell viability. medchemexpress.com

Immune Cells: The murine macrophage cell line RAW264.7 is a widely used model to study the anti-inflammatory effects of Neobavaisoflavone (2). mdpi.com These cells are activated with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to mimic an inflammatory state, allowing researchers to assess the compound's ability to modulate the production of inflammatory mediators. mdpi.com

Osteoclast Precursors: To understand its role in bone metabolism, particularly in inhibiting bone resorption, Neobavaisoflavone (2) has been studied using osteoclast precursors. Both bone marrow monocytes (BMMCs) and RAW264.7 cells are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to induce their differentiation into mature osteoclasts. nih.govresearchgate.net

Melanocytes: While direct studies on melanocytes are less commonly cited in the primary search results, the traditional use of Psoralea corylifolia for skin conditions like leucoderma suggests that melanocyte cell lines could be a relevant, albeit less explored, model for future research. mdpi.com

Cell-Based Assays

A battery of cell-based assays has been crucial in quantifying the cellular responses to Neobavaisoflavone (2).

Cell Viability: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium salt) are commonly used to determine the effect of Neobavaisoflavone (2) on the viability of various cell types, including cancer cells and normal cells like human NHA astrocytes. mdpi.commdpi.comnih.govbioradiations.com The LDH (lactate dehydrogenase) assay, which measures membrane integrity, has also been employed to assess cytotoxicity. mdpi.com

Apoptosis: The induction of programmed cell death, or apoptosis, by Neobavaisoflavone (2) in cancer cells is a key area of investigation. This is often measured by detecting the expression of proteins like cleaved-caspase-3. medchemexpress.com Flow cytometry-based assays are also utilized to quantify apoptotic cells. jpp.krakow.pl

Proliferation: Cell proliferation assays, which measure the rate of cell division, are used to evaluate the anti-proliferative effects of Neobavaisoflavone (2), particularly in cancer research. sciencellonline.comnebiolab.com

Differentiation: In the context of bone metabolism, the effect of Neobavaisoflavone (2) on osteoclast differentiation is assessed by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. nih.gov The formation of actin rings and pits on dentin slices are functional assays that further confirm the inhibition of osteoclast activity. nih.govresearchgate.net

Enzyme Activity: The activity of various enzymes is measured to understand the mechanisms of action of Neobavaisoflavone (2). For example, its impact on the bilirubin-metabolizing enzyme UGT1A1 has been studied. frontiersin.org

Redox State: The antioxidant properties of Neobavaisoflavone (2) are evaluated by measuring its effect on the cellular redox state. This includes assays for reactive oxygen species (ROS) and reactive nitrogen species (RNS) production, often using chemiluminescence assays. mdpi.com The levels of glutathione (B108866) (GSH), a key intracellular antioxidant, are also measured to assess changes in the redox balance. mdpi.com

Two-Dimensional Cell Membrane Chromatography (2D CMC) for Bioaffinity Screening

A notable advanced technique used in the study of Neobavaisoflavone (2) is two-dimensional cell membrane chromatography (2D CMC). This method has been instrumental in identifying bioactive components from complex mixtures, such as extracts of Psoralea corylifolia. nih.govresearchgate.net By immobilizing cell membranes (e.g., from RAW 264.7 cells) on a chromatographic support, researchers can screen for compounds that bind to membrane targets. nih.govresearchgate.net Neobavaisoflavone (2) was successfully identified as a component with bioaffinity for RAW 264.7 cell membranes using a 2D CMC system coupled with a C18 column and time-of-flight mass spectrometry (TOFMS). nih.govresearchgate.net

In Vivo Animal Models for Preclinical Efficacy and Metabolic Assessment

In vivo animal models are indispensable for evaluating the preclinical efficacy and understanding the metabolic profile of Neobavaisoflavone (2) in a whole-organism context. wellbeingintlstudiesrepository.org

Rodent Models for Disease Efficacy Evaluation

Rodent models are the most commonly used systems for assessing the therapeutic potential of Neobavaisoflavone (2) in various disease states. nih.govmdpi.com

Osteoporosis Models: To evaluate its anti-osteoporotic effects, ovariectomized (OVX) mice are frequently used. nih.govmdpi.com This model mimics postmenopausal osteoporosis, and studies have shown that Neobavaisoflavone (2) can ameliorate bone loss in these animals by inhibiting osteoclastogenesis and promoting osteogenesis. nih.govresearchgate.net

Tumor Models: While specific in vivo tumor model studies with Neobavaisoflavone (2) were not extensively detailed in the provided search results, the use of such models is a standard preclinical step in cancer drug development. nih.govresearchgate.net These would typically involve implanting human cancer cells into immunocompromised mice to assess the compound's ability to inhibit tumor growth.

Animal Models for Metabolic Profiling and Pharmacokinetic Characterization

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Neobavaisoflavone (2) is crucial for its development as a therapeutic agent.

Metabolic Profiling: Studies using Sprague-Dawley rats have been conducted to identify the metabolites of Neobavaisoflavone (2). nih.govfrontiersin.org Following oral administration, biological samples such as plasma, urine, and feces are collected and analyzed using techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC-Q-Exactive Plus Orbitrap MS). nih.govfrontiersin.org These studies have revealed that Neobavaisoflavone (2) undergoes extensive metabolism, including glucuronidation, sulfation, hydroxylation, methylation, cyclization, and hydration. nih.gov

Pharmacokinetic Characterization: Pharmacokinetic studies in rats have shown that Neobavaisoflavone (2) is rapidly absorbed after oral administration of Psoralea corylifolia extracts. frontiersin.orgnih.gov The plasma half-life of Neobavaisoflavone (2) has been determined in these studies, providing essential information about its duration of action in the body. frontiersin.org Furthermore, comparative metabolic studies using liver microsomes from different species (human, rat, mouse) have been performed to investigate species differences in metabolism, which is important for extrapolating animal data to humans. nih.gov

Table of Research Findings for Neobavaisoflavone (2)

| Research Area | Model/Assay | Key Findings | References |

|---|---|---|---|

| In Vitro: Anti-Cancer | U-87 MG, U-373 MG, Prostate, HCCLM3, HepG-2 cell lines | Inhibits cell viability and proliferation; induces apoptosis. | nih.govmdpi.commedchemexpress.com |

| In Vitro: Anti-Inflammatory | RAW264.7 macrophages | Decreases production of nitric oxide (NO) and pro-inflammatory cytokines. | mdpi.com |

| In Vitro: Bone Metabolism | BMMCs, RAW264.7 cells | Inhibits RANKL-mediated osteoclastogenesis and function. | nih.govresearchgate.net |

| In Vitro: Bioaffinity | 2D CMC with RAW 264.7 cell membranes | Identified as a bioactive component of Psoralea corylifolia with affinity for cell membrane targets. | nih.govresearchgate.net |

| In Vivo: Osteoporosis | Ovariectomized (OVX) mice | Ameliorates bone loss by inhibiting osteoclasts and promoting osteoblasts. | nih.govresearchgate.netmdpi.com |

| In Vivo: Metabolism | Sprague-Dawley rats | Undergoes extensive metabolism (glucuronidation, sulfation, hydroxylation, etc.). | nih.gov |

| In Vivo: Pharmacokinetics | Rats | Rapidly absorbed with a determined plasma half-life. | frontiersin.orgnih.gov |

Table of Compounds

| Compound Name | Number |

|---|---|

| Neobavaisoflavone | 2 |

| Psoralidin | |

| Genistein (B1671435) | |

| Daidzein (B1669772) | |

| Irinotecan | |

| Etoposide | |

| Doxorubicin (B1662922) | |

| Baicalein | |

| Wogonin | |

| Chrysin | |

| Oroxylin A | |

| Neobaicalein | |

| Rivularin | |

| Quercetin | |

| Kaempferol | |

| Myricetin | |

| Hesperitin | |

| Scutellarein | |

| Psoralenol | |

| Erythrinin A | |

| Corylin | |

| Corylifol A | |

| Eriodictyol | |

| Naringenin |

Computational and In Silico Approaches

Computational methods have become indispensable in predicting and elucidating the molecular interactions and potential therapeutic targets of Neobavaisoflavone. These in silico approaches offer a rapid and cost-effective means to screen for biological activity and understand complex biological networks.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand, such as Neobavaisoflavone, and a target protein. These methods are crucial for identifying potential molecular targets and understanding the stability of the ligand-protein complex.

One study employed molecular docking to investigate the potential of Neobavaisoflavone as an inhibitor of Sphingosine Kinase 1 (SphK1), a significant target in cancer therapy. dergipark.org.tr The results indicated a high binding affinity of Neobavaisoflavone to SphK1, with a notable binding score of -9.650 kcal/mol. dergipark.org.tr The primary interactions were observed with the amino acid residues Asp178 and Leu299, involving the hydroxyl groups of the chromen-4-one core and the phenyl ring of Neobavaisoflavone, respectively. dergipark.org.tr

To further validate the stability of this interaction, a 200-nanosecond MD simulation was performed. The root-mean-square deviation (RMSD) of the SphK1-Neobavaisoflavone complex was found to be 0.2589 nm, which was comparable to that of free SphK1 (0.2508 nm), indicating no significant structural changes and a stable complex formation. dergipark.org.trdergipark.org.tr These findings suggest that Neobavaisoflavone is a potential inhibitor candidate for SphK1. dergipark.org.trdergipark.org.tr

Another in silico study explored the interaction of Neobavaisoflavone with the 3-dehydroquinate (B1236863) synthase (DHQS) pathway, which is essential for the metabolism of Mycobacterium tuberculosis. nih.gov The results showed that Neobavaisoflavone exhibited a strong binding affinity and formed a stable complex with the target protein, suggesting its potential as an anti-tuberculosis agent. nih.gov Similarly, the potential of Neobavaisoflavone to interact with the spike protein of SARS-CoV-2 has been investigated, with a reported GOLD fitness score of 53.90, indicating a favorable interaction. nih.gov

Table 1: Molecular Docking and Dynamics Simulation Findings for Neobavaisoflavone

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Duration (ns) | RMSD (nm) | Predicted Activity |

| Sphingosine Kinase 1 (SphK1) | -9.650 | Asp178, Leu299 | 200 | 0.2589 | Cancer Therapy |

| 3-dehydroquinate synthase (DHQS) | Not specified | Not specified | Not specified | Not specified | Anti-tuberculosis |

| SARS-CoV-2 Spike Protein | 53.90 (GOLD Fitness Score) | Not specified | Not specified | Not specified | Antiviral |

Network Pharmacology for Mechanism Elucidation and Target Prediction

Network pharmacology is a holistic approach that integrates data from genomics, proteomics, and pharmacology to understand the complex interactions between drugs, targets, and diseases. xiahepublishing.com This methodology is particularly useful for elucidating the multi-target and multi-pathway mechanisms of natural products like Neobavaisoflavone.

A study combining UHPLC-Q-Exactive Plus Orbitrap MS with network pharmacology was conducted to investigate the metabolism and potential mechanisms of Neobavaisoflavone. nih.govnih.govmdpi.com The Swiss Target Prediction database was used to predict the targets of Neobavaisoflavone and its metabolites. nih.govmdpi.comresearchgate.net This analysis identified 191 potential targets for nine active components with high bioavailability. nih.govmdpi.comresearchgate.net

In another application, network pharmacology was used to explore the mechanisms of a traditional Chinese medicine formula, Kuanxiongzhuyu decoction, which contains Neobavaisoflavone, in the context of myocardial infarction. mdpi.com This approach, combined with HPLC-MS analysis, helped to identify potential targets and pathways, indicating that AKT-mediated anti-apoptotic alterations may be a crucial mechanism. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling